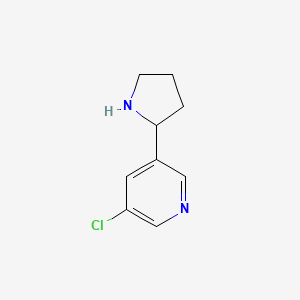

3-Chloro-5-pyrrolidin-2-yl-pyridine

描述

Contextualization within Halogenated Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds

The chemical identity of 3-Chloro-5-pyrrolidin-2-yl-pyridine is fundamentally defined by its two core components: a halogenated pyridine ring and a pyrrolidine ring. Both of these structural motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. orgsyn.orgtdcommons.orgnih.gov

Halogenated Pyridines: The introduction of a chlorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. tdcommons.org Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic profile of a compound. tdcommons.org For instance, the presence of a chlorine atom can enhance binding affinity to target proteins and improve membrane permeability. The position of the chlorine atom on the pyridine ring is crucial; in this case, its location at the 3-position influences the electron distribution and reactivity of the ring system. orgsyn.org

Pyrrolidine Scaffolds: The pyrrolidine ring, a five-membered saturated heterocycle, is another cornerstone of medicinal chemistry. acs.org Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is critical for stereospecific interactions with biological targets. acs.org The pyrrolidine scaffold is a key component of numerous natural products and synthetic drugs, contributing to their biological activity and providing a versatile framework for chemical modification. acs.orgorgsyn.org

Significance of Pyridine-Pyrrolidine Hybrid Structures in Chemical Biology and Organic Synthesis

The combination of pyridine and pyrrolidine rings into a single molecule, as seen in 3-Chloro-5-pyrrolidin-2-yl-pyridine, creates a hybrid structure with a unique three-dimensional shape and chemical character. Such hybrids have garnered considerable attention in chemical biology and organic synthesis due to their prevalence in neuroactive compounds.

A significant body of research focuses on pyridine-pyrrolidine derivatives as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). bldpharm.com These receptors are implicated in a wide range of neurological processes, and their modulation is a key strategy in the development of treatments for cognitive disorders, addiction, and neurodegenerative diseases. The pyrrolidine moiety often mimics the natural ligand acetylcholine, while the pyridine ring can be modified to fine-tune binding affinity and selectivity for different nAChR subtypes.

From an organic synthesis perspective, these hybrid structures serve as valuable building blocks for the creation of more complex molecules. The distinct reactivity of the pyridine and pyrrolidine rings allows for selective chemical transformations, enabling the construction of diverse chemical libraries for drug discovery and other applications. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCOBNEQWNDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Strategies for Constructing the Pyridine (B92270) Nucleus

The formation of the 3,5-disubstituted pyridine core is a critical step in the synthesis of the target compound. Methodologies for this can be broadly categorized into the functionalization of a pre-existing pyridine ring and the de novo construction of the ring from acyclic precursors.

Metal-Catalyzed Cross-Coupling Approaches for Pyridine Functionalization

Modern synthetic organic chemistry offers powerful tools for the functionalization of pyridine rings through transition-metal-catalyzed reactions. diva-portal.orgacs.orggoogle.com These methods are advantageous for their high efficiency and functional group tolerance. The most relevant strategies for the synthesis of a 3-chloro-5-substituted pyridine backbone involve the selective cross-coupling of dihalopyridine precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are particularly prominent. clarku.edunih.gov The general approach involves reacting an organometallic reagent with a halo-pyridine. For the target molecule, a plausible starting material is a 3,5-dihalopyridine, such as 3,5-dichloropyridine (B137275) or 3-bromo-5-chloropyridine. The differing reactivity of the halogen atoms (I > Br > Cl) can be exploited to achieve selective monosubstitution.

The Suzuki reaction, which couples an organoboron compound with a halide, is a widely used method. Studies on the coupling of 2,3,5-trichloropyridine (B95902) have shown that the chlorine atom at the 2-position is the most reactive, followed by the 5-position, due to electronic effects from the nitrogen atom and other halogens. researchgate.netwikipedia.org This suggests that in a 3,5-dihalopyridine, selective coupling at the 5-position can be achieved. Similarly, the Negishi coupling, which utilizes organozinc reagents, is highly effective for creating C-C bonds and is known for its high functional group tolerance and reactivity, making it suitable for complex intermediates. organic-chemistry.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of these couplings. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling on Pyridine Rings

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Substrate Example | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ (Ligand-free) | Na₂CO₃ | Water/Organic Solvent | 2,3,5-Trichloropyridine | 3,5-Dichloro-2-arylpyridine | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 2,4-Dichloropyrimidine | 2-Chloro-4-arylpyrimidine | nih.gov |

| Negishi Coupling | Pd(P(t-Bu)₃)₂ | - | THF | Aryl Chlorides | Aryl-Aryl | nih.gov |

Cyclization and Annulation Reactions for Pyridine Ring Formation

An alternative to functionalizing a pre-formed ring is the de novo synthesis of the pyridine nucleus through cyclization or annulation reactions. nih.gov These methods build the ring from simpler, acyclic components, allowing for the incorporation of desired substituents from the start. mdpi.comresearchgate.net Classical methods like the Hantzsch pyridine synthesis and the Chichibabin synthesis involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. researchgate.net

More contemporary approaches utilize transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, which can assemble highly substituted pyridines in a single step. researchgate.netnih.gov Another powerful strategy is the use of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a copper-catalyzed cascade involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation, provides a modular route to polysubstituted pyridines. mdpi.com Formal [4+2] annulation reactions, such as those between α,β-unsaturated ketoxime acetates and enamides, also provide an efficient, metal-free pathway to construct the pyridine core. mdpi.com These methods offer the potential to construct a pyridine ring already bearing the chloro group and a precursor to the pyrrolidine (B122466) ring at the desired positions.

Stereoselective Synthesis of the Pyrrolidine Moiety

Chiral Auxiliary-Mediated Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. nih.gov This involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

A prominent example relevant to 2-substituted pyrrolidines is the use of enantiopure sulfinimines. For instance, enantiopure homoallylic sulfonamides, derived from sulfinimines, can undergo iodocyclization to produce trans-2,5-disubstituted 3-iodopyrrolidines with high stereocontrol. researchgate.net The sulfinyl group directs the cyclization, and its subsequent removal yields the enantiomerically enriched pyrrolidine. Another approach uses η4-dienetricarbonyliron complexes as chiral auxiliaries to direct cascade reductive amination reactions, yielding 2-substituted pyrrolidines with excellent diastereoselectivity. mdpi.com In this case, the planar chirality of the organometallic complex controls the stereochemical outcome. mdpi.com

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been extensively applied to pyrrolidine synthesis. nih.govnih.gov

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. researchgate.netorgsyn.org Proline and its derivatives are hallmark catalysts for reactions like asymmetric Michael additions and [3+2] cycloadditions, which are key strategies for building the pyrrolidine ring. nih.govresearchgate.net For example, the organocatalytic Michael addition of aldehydes to nitroalkenes can generate precursors that are then cyclized to form highly substituted, chiral pyrrolidines. newdrugapprovals.org Asymmetric [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles, catalyzed by chiral organocatalysts, provide direct access to the pyrrolidine core with multiple stereocenters controlled simultaneously. researchgate.net

Transition-metal catalysis also provides robust methods for asymmetric pyrrolidine synthesis. Rhodium(II)-catalyzed asymmetric C–H insertion of carbenes into N-H bonds or rhodium-catalyzed nitrene C-H insertion can construct the pyrrolidine ring with high enantio- and diastereocontrol. clearsynth.com Recently, biocatalytic methods using enzymes like transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering a green and highly selective alternative. acs.org

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| Michael Addition | Diarylprolinol silyl (B83357) ether | Aldehydes, Nitroalkenes | Substituted Pyrrolidine Precursor | up to 99% | newdrugapprovals.org |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Bis-homoallylic amines | 2,2-Disubstituted Pyrrolidines | up to 96:4 er | researchwithrutgers.com |

| Transaminase Cascade | Transaminase (R- or S-selective) | ω-chloroketones, Amine donor | 2-Substituted Pyrrolidines | >99.5% | acs.org |

| C-H Insertion | Rhodium(II)-complex | N-Boc-pyrrolidine, Diazo precursors | 2,5-Disubstituted Pyrrolidines | High | clearsynth.com |

Integration of Halogenation and Pyrrolidine Substitution

The assembly of the final target molecule, 3-Chloro-5-pyrrolidin-2-yl-pyridine, requires the strategic integration of the pyridine and pyrrolidine fragments along with the specific chlorination at the C3 position of the pyridine ring.

A highly convergent and logical approach involves the cross-coupling of a pre-formed, N-protected chiral pyrrolidine with a suitably halogenated pyridine. A likely precursor for this coupling would be 3,5-dichloropyridine. A chiral, N-protected 2-pyrrolidinyl organometallic reagent, such as an organozinc (for Negishi coupling) or organoboron (for Suzuki coupling) species, could be coupled selectively at the more reactive C5 position of 3,5-dichloropyridine. The remaining chlorine at C3 would thus be present in the final product. The synthesis of stable, solid 2-pyridylzinc reagents has been demonstrated, suggesting that analogous 2-pyrrolidinylzinc reagents are feasible intermediates. mdpi.com

Direct halogenation of the pyridine ring is another key consideration. Electrophilic chlorination of pyridine itself often leads to mixtures and requires harsh conditions. nih.govnih.gov However, a powerful modern technique involves the temporary opening of the pyridine ring to a Zincke imine intermediate. organic-chemistry.orgcapes.gov.br This transforms the electron-deficient pyridine into a series of polarized, electron-rich alkenes that undergo highly regioselective halogenation with reagents like N-chlorosuccinimide (NCS) at the position corresponding to C3 of the original pyridine. organic-chemistry.orgnih.govcapes.gov.br Subsequent ring-closing reforms the pyridine ring, now selectively chlorinated at the 3-position. This strategy could be applied either to a pyridine precursor before coupling or to the 5-(pyrrolidin-2-yl)pyridine intermediate in a late-stage functionalization approach. nih.gov

The synthesis of related bioactive molecules like epibatidine (B1211577) often relies on coupling a nucleophilic nitrogen heterocycle fragment with an electrophilic chloropyridine, highlighting the feasibility of this general disconnection strategy. capes.gov.br

Table 3: Reagents for the Synthesis and Functionalization of Heterocycles

| Chemical Name | CAS Number | Molecular Formula | Use in Synthesis |

|---|---|---|---|

| 3-Chloro-5-pyrrolidin-2-yl-pyridine | 1025976-52-6 | C₉H₁₁ClN₂ | Target Compound |

| 3,5-Dichloropyridine | 2457-47-8 | C₅H₃Cl₂N | Pyridine precursor for cross-coupling |

| 2,3,5-Trichloropyridine | 16063-70-0 | C₅H₂Cl₃N | Substrate for studying regioselective coupling |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | Reagent for 3-selective chlorination via Zincke imines |

| Palladium(II) Acetate (B1210297) | 3375-31-3 | C₄H₆O₄Pd | Catalyst for cross-coupling reactions |

| N-Boc-pyrrolidine | 51077-14-6 | C₉H₁₇NO₂ | Protected pyrrolidine starting material |

| Proline | 147-85-3 | C₅H₉NO₂ | Organocatalyst and chiral building block |

| Trifluoroacetic Anhydride | 407-25-0 | C₄F₆O₃ | Activating agent |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | Coupling partner in Suzuki reactions |

Regioselective Chlorination Strategies

Achieving the specific 3-chloro substitution on a pyridine ring bearing a substituent at the 5-position is a significant chemical challenge. The electronic nature of the pyridine ring and any existing substituents heavily dictates the position of electrophilic substitution. Direct chlorination of a 5-substituted pyridine would typically yield a mixture of products, making regioselective methods essential.

Several advanced strategies can be employed to control the position of chlorination:

Pyridine N-Oxide Chemistry : A common and effective method for controlling regioselectivity in pyridine chemistry involves the use of pyridine N-oxides. researchgate.netnih.gov The N-oxide group alters the electronic properties of the pyridine ring, activating the C2 and C6 positions for nucleophilic attack and the C4 position for electrophilic attack. For 3-chlorination, a multi-step sequence is necessary. One could start with a precursor like 2-(5-aminopyridin-2-yl)pyrrolidine, convert it to the corresponding N-oxide, and then perform a Sandmeyer-type reaction to introduce the chlorine at the desired position. Alternatively, chlorination can be achieved using reagents like oxalyl chloride or sulfuryl chloride on the N-oxide, although this typically directs chlorination to the 2-position. researchgate.net

Directed Ortho-Metalation (DoM) : This strategy involves using a directing group on the pyridine ring to guide a metalating agent (like a strong lithium base) to an adjacent position. The resulting organometallic species can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). While powerful, this would require a suitable directing group to be installed and later removed, adding steps to the synthesis.

Halogenation of Activated Precursors : The regioselectivity of chlorination is highly dependent on the substituents already present on the pyridine ring. rsc.org A strategy could involve starting with a 2-aminopyridine (B139424) derivative. The amino group strongly activates the ring and directs electrophiles to the 3- and 5-positions. For instance, reacting a 2-amino-5-(pyrrolidin-2-yl)pyridine with a chlorine source like LiCl in the presence of an oxidant like Selectfluor could potentially yield the desired 3-chloro product. rsc.org Following chlorination, the amino group could be removed if necessary.

A comparison of common chlorinating agents used for heterocyclic compounds is presented below.

| Chlorinating Agent | Typical Conditions | Regioselectivity Control |

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724), often with a catalyst | Depends on substrate's electronic properties |

| Sulfuryl Chloride (SO₂Cl₂) | Neat or in a solvent like CH₂Cl₂ | Can be aggressive; often used with N-oxides |

| Oxalyl Chloride ((COCl)₂) | CH₂Cl₂, Et₃N, 0 °C | Often used to chlorinate pyridine N-oxides at C2 researchgate.net |

| LiCl / Selectfluor | DMF, mild conditions | Effective for activated systems like 2-aminopyridines rsc.org |

Sequential and Convergent Synthesis Pathways

The construction of the target molecule can be approached through either a linear, sequential pathway or a more flexible, convergent route.

Sequential Pathway: A sequential synthesis involves the step-by-step modification of a single starting material. A plausible route could begin with a commercially available, appropriately substituted pyridine. For example, starting with 2-amino-5-bromopyridine:

Introduction of the Pyrrolidine Ring : The pyrrolidine moiety, often derived from proline, can be installed via a coupling reaction at the 5-position of the pyridine ring. nih.gov This step would replace the bromine atom.

Diazotization and Sandmeyer Reaction : The amino group at the 2-position can be converted into a diazonium salt and subsequently replaced with a chlorine atom. A variation of this involves reacting 2-amino-5-picoline with hydrochloric acid, sodium nitrite, and a chlorinating agent. google.com

Final Chlorination : If the previous steps yielded a different chloro-isomer, a final regioselective chlorination step as described in 2.3.1 would be necessary.

Fragment 1 Synthesis (Chlorinated Pyridine) : A key intermediate such as 3-chloro-5-bromopyridine or another 3-chloro-5-halopyridine would be synthesized. This could be achieved from precursors like 2-chloro-5-fluoronicotinic acid. google.com

Fragment 2 Synthesis (Pyrrolidine Derivative) : A suitable pyrrolidine derivative, such as N-Boc-2-pyrrolidinylboronic acid or a stannane (B1208499) derivative, would be prepared. The synthesis of pyrrolidine building blocks often starts from readily available chiral precursors like proline or 4-hydroxyproline. nih.gov

Fragment Coupling : The two fragments are then joined using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This final step assembles the target molecule, 3-Chloro-5-pyrrolidin-2-yl-pyridine.

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and reproducibility. researchgate.net

Key parameters for optimization include:

Temperature and Pressure : Each reaction step must be evaluated to find the optimal temperature and pressure that maximize yield and reaction rate while minimizing side product formation and energy consumption.

Catalyst Loading : For catalytic steps, such as cross-coupling reactions, minimizing the amount of expensive metal catalyst (e.g., palladium) without sacrificing efficiency is crucial for cost control.

Reaction Time : Reducing reaction times increases throughput. Monitoring reaction progress closely using techniques like HPLC can determine the minimum time required for completion.

Solvent and Reagent Concentration : Optimizing concentrations can improve reaction rates and yields, and reducing solvent volume lowers costs and waste.

The use of continuous flow chemistry offers significant advantages for scalable production over traditional batch processing. researchgate.net Flow reactors provide superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and can lead to higher efficiency and product quality. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Scalability | Difficult; requires re-optimization | Simpler; achieved by running for longer times |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, time researchgate.net |

Green Chemistry Principles in the Synthesis of 3-Chloro-5-pyrrolidin-2-yl-pyridine

Incorporating green chemistry principles into the synthesis is essential for modern chemical manufacturing, aiming to reduce environmental impact and improve sustainability.

Key green chemistry considerations for this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Convergent syntheses and cycloaddition reactions, which can be used to form the pyrrolidine ring, are often highly atom-economical. nih.gov

Use of Safer Solvents and Reagents : Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like 2-MeTHF or water, where possible. Similarly, avoiding highly toxic reagents is a priority.

Catalysis over Stoichiometric Reagents : Employing catalytic methods, such as transition-metal cross-coupling, is preferable to using stoichiometric reagents, as this significantly reduces waste.

Energy Efficiency : Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. The use of alternative energy sources like ultrasound irradiation can sometimes promote reactions under milder conditions. researchgate.net

Waste Reduction : Developing processes that minimize or eliminate the formation of waste products. This includes optimizing reactions to avoid side products and implementing efficient purification methods.

| Green Chemistry Principle | Application in Synthesis of 3-Chloro-5-pyrrolidin-2-yl-pyridine |

| Prevention | Optimize reactions to prevent waste formation rather than treating it later. |

| Atom Economy | Favor convergent pathways and cycloaddition reactions. nih.gov |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents where possible. |

| Design for Energy Efficiency | Use flow chemistry for better heat transfer; explore sonochemistry. researchgate.netresearchgate.net |

| Use of Catalysis | Employ catalytic cross-coupling and chlorination methods. |

By thoughtfully applying these synthetic and process chemistry principles, the production of 3-Chloro-5-pyrrolidin-2-yl-pyridine can be achieved in a manner that is not only efficient and high-yielding but also scalable and environmentally responsible.

Chemical Reactivity and Derivatization of 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring towards Further Functionalization

The pyridine ring, an aromatic heterocycle, exhibits reactivity patterns that are significantly different from its carbocyclic analog, benzene. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions 2, 4, and 6. libretexts.orgnih.gov In 3-Chloro-5-pyrrolidin-2-yl-pyridine, the existing substituents—a deactivating chloro group and a pyrrolidinyl group—further modulate this intrinsic reactivity.

Electrophilic aromatic substitution on the pyridine nucleus is generally sluggish and requires harsh reaction conditions. libretexts.orgquimicaorganica.org This is due to the electron-withdrawing inductive effect of the ring nitrogen, which reduces the electron density of the aromatic system. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further deactivating the ring. libretexts.orgyoutube.com

Pyridine is inherently more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, with reactivity highest at the positions ortho and para (C2, C4, C6) to the nitrogen atom. youtube.comyoutube.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the case of 3-Chloro-5-pyrrolidin-2-yl-pyridine, the most activated positions for nucleophilic attack (C2 and C6) are already substituted or sterically hindered. The chloro group is at C3, which is a meta-position and thus less activated for SNAr. nih.gov While direct displacement of a substituent at the C3 or C5 position by a nucleophile is difficult, the presence of strong electron-withdrawing groups can facilitate such reactions. libretexts.org However, the primary pathway for functionalization at the C3 position involves the transformation of the existing chloro substituent, rather than a direct SNAr reaction on the ring itself.

Transformations of the Chloro Substituent

The chlorine atom at the C3 position is a key handle for derivatization. As a halogen on an aromatic ring, it can be replaced via substitution reactions or participate in a variety of palladium-catalyzed cross-coupling reactions. acsgcipr.org

The chlorine atom on a pyridine ring can be displaced by strong nucleophiles, although this is more challenging at the 3-position compared to the 2- or 4-positions. youtube.com Such reactions typically require elevated temperatures and strong bases or highly nucleophilic reagents. Examples of nucleophiles that can displace a chloro substituent include amines, alkoxides, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant route for the derivatization of the chloro group in 3-Chloro-5-pyrrolidin-2-yl-pyridine. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form C-C bonds and is effective for heteroaryl chlorides. nih.govresearchgate.net The transformation of 3-Chloro-5-pyrrolidin-2-yl-pyridine via a Suzuki coupling would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.orgnih.gov

| Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/H₂O | Aryl and heteroaryl chlorides. nih.gov |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine [P(t-Bu)₃] | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | Electron-rich and electron-poor aryl chlorides. organic-chemistry.org |

| Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ | Water | Trichloropyridines with arylboronic acids. researchgate.net |

| Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Heteroaryl chlorides with alkyltrifluoroborates. nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this reaction to 3-Chloro-5-pyrrolidin-2-yl-pyridine would install an alkyne moiety at the C3 position, which is a versatile functional group for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) (Et₃N) | Et₃N or THF | Aryl iodides and bromides. walisongo.ac.id |

| Pd(OAc)₂ | None | Cs₂CO₃ | Toluene | Aryl bromides. organic-chemistry.org |

| Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | NMP | Aryl bromides with P(t-Bu)₃ ligand. wikipedia.org |

| Pd/C | CuI | K₂CO₃/Pyrrolidine (B122466) | Water | Aryl iodides and bromides. wikipedia.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction is exceptionally broad in scope and is a premier method for constructing arylamines. acsgcipr.org For 3-Chloro-5-pyrrolidin-2-yl-pyridine, this transformation would enable the introduction of primary or secondary amines at the C3 position, replacing the chloro substituent. The reaction tolerates a wide variety of functional groups, and different generations of phosphine (B1218219) ligands have been developed to efficiently couple even challenging substrates. libretexts.orgnih.gov

| Catalyst/Precatalyst | Ligand | Base | Solvent | Amine Source |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Primary amines. wikipedia.org |

| Pd(OAc)₂ | tBuBrettPhos | NaOt-Bu | Toluene or Dioxane | Amides. libretexts.org |

| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | Secondary amines. libretexts.org |

| Pd(OAc)₂ | Josiphos-type ligands | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Aromatic and aliphatic amines. nih.gov |

Reactivity of the Pyrrolidine Nitrogen and Ring

The pyrrolidine ring attached at the C5 position of the pyridine core introduces another site of reactivity. The nitrogen atom of the pyrrolidine is a cyclic secondary amine and, as such, is both basic and nucleophilic. wikipedia.org

The lone pair of electrons on the pyrrolidine nitrogen is readily available for reaction. nih.gov It can be protonated by acids to form a salt and can act as a nucleophile in reactions such as:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: A second Buchwald-Hartwig or Ullmann-type coupling could potentially occur at this nitrogen.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The pyrrolidine ring itself is a saturated heterocycle and is generally stable. However, under specific conditions, transformations can occur. For instance, oxidation could potentially lead to the formation of a pyrrolidone derivative. More advanced synthetic methods have also demonstrated the possibility of ring contraction of pyridines to form pyrrolidine derivatives, or the derivatization of the pyrrolidine ring via C-H activation or other functionalization strategies, though these would require specific and carefully chosen reaction conditions to be selective. osaka-u.ac.jpacs.org

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring in 3-Chloro-5-pyrrolidin-2-yl-pyridine is a secondary amine, rendering it nucleophilic and readily susceptible to alkylation and acylation reactions. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: The direct alkylation of the pyrrolidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. semanticscholar.org An alternative and highly efficient method is reductive N-alkylation, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrolidine. This two-step, one-pot process is known for its high yields and mild conditions, utilizing reducing agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. rsc.org These methods allow for the introduction of a wide array of alkyl and substituted-alkyl groups onto the pyrrolidine nitrogen.

N-Acylation: The pyrrolidine nitrogen can be readily acylated using standard reagents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to act as an acid scavenger. This reaction forms a stable amide bond. A series of N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized to explore structure-activity relationships for enzyme inhibitors, demonstrating the feasibility and utility of this transformation on the pyrrolidine scaffold. nih.gov These acylation reactions are crucial for introducing carbonyl-containing moieties, which can serve as key structural elements or pharmacophores in advanced analogues.

| Reaction Type | Reagents and Conditions | Product Structure | Product Name |

|---|---|---|---|

| N-Methylation | Formaldehyde, NaBH(OAc)₃, Dichloroethane |  | 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine |

| N-Benzylation | Benzyl bromide, K₂CO₃, Acetonitrile (B52724) |  | 3-Chloro-5-(1-benzylpyrrolidin-2-yl)pyridine |

| N-Acetylation | Acetyl chloride, Triethylamine, Dichloromethane |  | 1-(5-(5-Chloropyridin-3-yl)pyrrolidin-1-yl)ethan-1-one |

| N-Benzoylation | Benzoyl chloride, Pyridine, Dichloromethane |  | (5-(5-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone |

Synthesis of Advanced Analogues and Hybrid Structures

The 3-Chloro-5-pyrrolidin-2-yl-pyridine framework serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. clearsynth.com The presence of two distinct reactive sites—the pyrrolidine nitrogen and the C-Cl bond on the pyridine ring—allows for sequential or orthogonal derivatization to create advanced analogues and hybrid structures.

The chloro-substituent on the pyridine ring is a key functional handle for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions with various arylboronic acids can be employed to form biaryl structures, linking the pyridine core to other aromatic or heteroaromatic systems. nih.gov This strategy is widely used to build molecular complexity and is applicable for creating libraries of novel compounds. Similarly, other coupling reactions such as Buchwald-Hartwig amination (to replace the chlorine with a nitrogen-based group) or Sonogashira coupling (to introduce alkyne moieties) can be envisioned.

Furthermore, the pyridine ring itself can participate in annulation reactions to form fused polycyclic systems. mdpi.com For example, by introducing appropriate functional groups, the pyridine ring can be used to construct fused systems like chromeno[3,2-c]pyridines. mdpi.com The combination of pyrrolidine functionalization and pyridine cross-coupling allows for the creation of diverse and complex structures. This approach has been used to generate potent and selective inhibitors for biological targets such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Murine Double Minute 2 (MDM2), where the pyrrolidine-pyridine core is a key component of a larger, highly functionalized molecule. acs.orgacs.org

| Synthetic Strategy | Example Product Structure | Resulting Compound Class |

|---|---|---|

| Suzuki-Miyaura Coupling (with Phenylboronic acid) |  | Biaryl analogue |

| Buchwald-Hartwig Amination (with Aniline) |  | N-Arylpyridine analogue |

| "Click" Chemistry (via conversion of -Cl to azide, then reaction with an alkyne) |  | Triazole-hybrid structure |

| Fused Ring System (conceptual, based on annulation strategies) |  | Polycyclic hybrid structure |

Exploration of Biological Activities and Molecular Mechanisms of 3 Chloro 5 Pyrrolidin 2 Yl Pyridine in Preclinical Research

In Vitro Receptor Binding and Ligand Affinity Profiling

The in vitro evaluation of 3-Chloro-5-pyrrolidin-2-yl-pyridine and its derivatives has primarily centered on their ability to bind to and modulate various neurotransmitter receptors.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Subtype Selectivity

Preclinical research has identified derivatives of 3-Chloro-5-pyrrolidin-2-yl-pyridine as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of central nervous system functions. nih.gov The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of binding affinity and selectivity.

Studies on closely related analogs, such as (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine, have demonstrated notable affinity and selectivity for the α4β2 nAChR subtype. For instance, the (S)-enantiomer of a related pyrrolidine compound showed high affinity for α4β2 nAChRs, with a greater than 1,000-fold selectivity over the α3β4 or α7 subtypes. nih.gov In contrast, the (R)-enantiomer exhibited significantly lower binding affinities and reduced nAChR subtype selectivities. nih.gov This highlights the stereospecific nature of the interaction with the receptor.

The binding occurs at the interface between subunits, where the pyridine (B92270) nitrogen is thought to form a hydrogen bond with a backbone NH group on the complementary subunit, while the protonated pyrrolidine nitrogen engages in a cation-π interaction with a tryptophan residue on the principal subunit. nih.gov

Binding Affinities of a 3-Chloro-5-pyrrolidin-2-yl-pyridine Analog at nAChR Subtypes

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (S)-enantiomer of a pyrrolidine analog | α4β2 | Nanomolar range | nih.gov |

| (S)-enantiomer of a pyrrolidine analog | α3β4 | >1,000-fold lower than α4β2 | nih.gov |

| (S)-enantiomer of a pyrrolidine analog | α7 | >1,000-fold lower than α4β2 | nih.gov |

| (R)-enantiomer of a pyrrolidine analog | α4β2 | Significantly lower than (S)-enantiomer | nih.gov |

Investigation of Other Ligand-Gated Ion Channel Modulations

While research is dominated by nAChRs, the broader class of pyridine and pyrrolidine-containing compounds has been investigated for activity at other ligand-gated ion channels, such as the serotonin (B10506) type 3 (5-HT3), GABA-A, and glycine (B1666218) receptors.

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel implicated in nausea, vomiting, and various central nervous system disorders. nih.gov While direct studies on 3-Chloro-5-pyrrolidin-2-yl-pyridine are scarce, related chloro-indole and chloroquinoxaline derivatives have been identified as potent modulators of the 5-HT3 receptor. nih.govresearchgate.net For example, 5-chloroindole (B142107) acts as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, enhancing the responses to agonists. nih.gov This suggests that the chloro-substituted aromatic motif could be a key feature for interaction with this receptor class.

GABA-A Receptors: As the main inhibitory neurotransmitter receptors in the central nervous system, GABA-A receptors are targets for a wide range of drugs. nih.gov Compounds with pyridine and pyrrolidine scaffolds have been designed as GABA-A receptor modulators. nih.gov Specifically, selective modulation of GABA-A receptor subtypes containing α2, α3, and α5 subunits is a strategy for developing anxiolytics and cognitive enhancers with fewer side effects than traditional benzodiazepines. nih.govmdpi.com

Glycine Receptors: These inhibitory receptors are crucial in the spinal cord and brainstem. frontiersin.org An increasing body of evidence has shown that various compounds, including tropeines, can allosterically modulate glycine receptors. nih.gov Although direct evidence is lacking for 3-Chloro-5-pyrrolidin-2-yl-pyridine, the general principle of small molecule modulation of this channel is well-established.

G Protein-Coupled Receptor (GPCR) Interactions

The interaction of 3-Chloro-5-pyrrolidin-2-yl-pyridine with G protein-coupled receptors (GPCRs) is not well-documented. However, the activities of related chemical structures at key GPCR families, such as serotonin and dopamine (B1211576) receptors, provide a basis for potential interactions. GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. nih.gov

Serotonin Receptors: Beyond the ligand-gated 5-HT3 receptor, the serotonin system includes numerous GPCRs. Pyrrolidine-containing indole (B1671886) derivatives have been developed as potent and selective agonists for the h5-HT1D receptor, a target for migraine treatment. nih.gov This indicates that the pyrrolidine moiety can be a key pharmacophore for high-affinity binding to serotonin GPCRs.

Dopamine Receptors: The dopaminergic system, with its five GPCR subtypes (D1-D5), is a critical modulator of motor control, motivation, and cognition. nih.gov Computational models and binding studies of antagonists suggest a common pharmacophore for dopamine D2 and serotonin 5-HT2 receptors, which often includes an aromatic ring and a basic amine group, features present in 3-Chloro-5-pyrrolidin-2-yl-pyridine. nih.gov

Enzyme Inhibition and Activation Studies

The potential for 3-Chloro-5-pyrrolidin-2-yl-pyridine and its analogs to act as enzyme inhibitors has been explored, particularly in the context of protein kinases.

Kinase Activity Modulation

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are prominent targets in drug discovery, especially in oncology and immunology. nih.gov

Pyrrolo[2,3-b]pyridines, which are structurally related to 3-Chloro-5-pyrrolidin-2-yl-pyridine, have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a kinase involved in clathrin-mediated endocytosis and a potential target for antiviral therapies. clearsynth.com Furthermore, various pyridine and pyrimidine-based compounds have been developed as inhibitors for a range of kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), WEE1 kinase, and multi-target tyrosine kinase receptors like VEGFR-2 and PDGFRβ. nih.govmdpi.commdpi.com The anilinopyrimidine scaffold, which shares features with substituted pyridines, is a common chemotype found in numerous clinically approved kinase inhibitors. researchgate.net

Kinase Inhibition by a Related Pyrrolo[2,3-b]pyridine Derivative

| Compound Class | Target Kinase | Potency | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine derivative | AAK1 | KD = 53 nM | clearsynth.com |

Phosphopantetheinyl Transferase Inhibition

There is no information available in the current preclinical research literature regarding the investigation of 3-Chloro-5-pyrrolidin-2-yl-pyridine or its close analogs for inhibitory or activatory effects on phosphopantetheinyl transferases.

Cellular Pathway Modulation in Research Models

Comprehensive searches for studies investigating the modulation of cellular pathways by 3-Chloro-5-pyrrolidin-2-yl-pyridine in various research models did not yield any specific results. The potential for compounds containing pyridine and pyrrolidine moieties to interact with biological systems is recognized in medicinal chemistry. However, specific data for this particular compound is not available.

There is no publicly available research detailing the effects of 3-Chloro-5-pyrrolidin-2-yl-pyridine on neurotransmission systems in neuronal cell cultures. Studies on related pyridine and pyrrolidine derivatives suggest that such compounds can have activity at nicotinic acetylcholine receptors, but specific experimental data for 3-Chloro-5-pyrrolidin-2-yl-pyridine is absent.

No specific studies on the effects of 3-Chloro-5-pyrrolidin-2-yl-pyridine on cell proliferation and apoptosis in non-clinical cell lines were identified in the public domain. The pyrrolidine scaffold is present in some compounds investigated for their anti-proliferative and pro-apoptotic effects; however, this has not been specifically documented for 3-Chloro-5-pyrrolidin-2-yl-pyridine.

In Vivo Preclinical Pharmacodynamics and Target Engagement Studies in Animal Models

A review of available literature did not uncover any in vivo preclinical pharmacodynamics or target engagement studies for 3-Chloro-5-pyrrolidin-2-yl-pyridine in animal models. Such studies are crucial for understanding the physiological and behavioral effects of a compound, but this information is not available for the specified molecule.

No published research was found that assesses the neurobehavioral effects of 3-Chloro-5-pyrrolidin-2-yl-pyridine in animal models. While other pyridine derivatives have been studied for their influence on behavior, no such data exists for this specific compound.

There are no available records of electrophysiological measurements being conducted to evaluate the impact of 3-Chloro-5-pyrrolidin-2-yl-pyridine on neuronal activity or other physiological systems in preclinical models.

No studies investigating the modulation of specific biomarkers following administration of 3-Chloro-5-pyrrolidin-2-yl-pyridine in animal models have been published in the accessible scientific literature.

Data Table: Research Findings for 3-Chloro-5-pyrrolidin-2-yl-pyridine

| Area of Investigation | Research Findings |

| 4.3.1. Neurotransmission System Modulation | No specific data available. |

| 4.3.2. Cell Proliferation and Apoptosis | No specific data available. |

| 4.4.1. Neurobehavioral Effects | No specific data available. |

| 4.4.2. Electrophysiological Measurements | No specific data available. |

| 4.4.3. Biomarker Modulation | No specific data available. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 5 Pyrrolidin 2 Yl Pyridine Analogues

Impact of Pyridine (B92270) Ring Substituents on Biological Activity

The pyridine ring is a key component of the 3-Chloro-5-pyrrolidin-2-yl-pyridine pharmacophore, and modifications to this ring have been shown to significantly alter biological activity. The nature, position, and size of substituents on the pyridine ring can influence binding affinity, functional activity (agonist vs. antagonist), and selectivity for different receptor subtypes. nih.govmdpi.com

Studies have shown that introducing bulky substituents at the C5 position of the pyridine ring can have a profound impact on affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, analogues substituted with phenyl, substituted phenyl, or heteroaryl moieties at this position have exhibited high binding affinities, with Ki values ranging from 0.055 to 0.69 nM. nih.gov Furthermore, the introduction of a hydrophobic or hydrogen-bonding alkynyl group at the C5 position of the pyridyl ring has been found to dramatically increase selectivity for nAChRs containing β2 subunits over those with β4 subunits. nih.gov

The electronic properties of substituents also play a critical role. The introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the pyridine nitrogen, which is often a crucial interaction point with the target receptor. nih.gov For example, in a series of erianin (B49306) analogues, replacing a hydroxyl group with fluorine, a strongly electronegative atom, resulted in compounds with higher inhibitory activity against pyruvate (B1213749) carboxylase. rsc.org

Moreover, the position of substituents is paramount. Minor adjustments, such as shifting a methyl group to different positions on the pyridine ring, can lead to significant changes in binding affinity. nih.govrsc.org This highlights the precise steric and electronic requirements of the receptor's binding pocket. The antiproliferative activity of pyridine derivatives has been shown to be influenced by the number and position of methoxy (B1213986) (O-CH3) groups, with an increase in these substituents often leading to enhanced activity. mdpi.com

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

| Parent Compound | Substituent at C5 of Pyridine Ring | Observed Effect |

|---|---|---|

| 3-Chloro-5-pyrrolidin-2-yl-pyridine Analogue | Phenyl, substituted phenyl, heteroaryl | High nAChR binding affinity (Ki = 0.055-0.69 nM) nih.gov |

| Epibatidine (B1211577) & A-84543 Analogue | Hydrophobic or hydrogen-bonding alkynyl group | Increased selectivity for nAChRs with β2 subunits nih.gov |

| Erianin Analogue | Fluorine (replacing hydroxyl) | Higher inhibitory activity against pyruvate carboxylase rsc.org |

| Pyridine Derivative | Methoxy (O-CH3) groups | Enhanced antiproliferative activity mdpi.com |

Role of Pyrrolidine (B122466) Ring Substituents and Stereochemistry

The pyrrolidine ring is another critical element of the 3-Chloro-5-pyrrolidin-2-yl-pyridine scaffold, and its substitution pattern and stereochemistry are major determinants of biological activity. The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence interactions with biological targets. nih.gov

Stereochemistry at the C2 position of the pyrrolidine ring is often crucial for potent activity. For many nicotinic acetylcholine receptor (nAChR) ligands, the (S)-configuration at this chiral center is preferred for optimal binding and activity. unimi.it This highlights the stereospecificity of the receptor's binding site.

Substituents on the pyrrolidine ring can impact both affinity and functional activity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a structurally related compound, revealed that methylation at each carbon of the ring resulted in unique changes in its interactions with α4β2 and α7 nAChRs. nih.govresearchgate.net For example, replacing the 1'-N-methyl group with an ethyl group or adding a second 1'-N-methyl group significantly decreased interaction with α4β2 receptors but not α7 receptors, suggesting a path for designing subtype-selective ligands. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen can be modulated by substituents at the C2 position, which in turn affects its interaction with the receptor. nih.gov The development of chiral γ-lactams as versatile building blocks allows for the synthesis of a diverse range of enantioenriched pyrrolidines, expanding the possibilities for SAR studies. acs.org

Table 2: Influence of Pyrrolidine Ring Modifications on nAChR Interaction

| Modification | Receptor Subtype | Effect on Interaction |

|---|---|---|

| Replacement of 1'-N-methyl with ethyl group | α4β2 nAChR | Significantly reduced nih.gov |

| Addition of a second 1'-N-methyl group | α4β2 nAChR | Significantly reduced nih.gov |

| Replacement of 1'-N-methyl with ethyl group | α7 nAChR | No significant change nih.gov |

| Addition of a second 1'-N-methyl group | α7 nAChR | No significant change nih.gov |

Influence of the Chloro Substituent on Molecular Recognition and Activity

The chloro substituent at the C3 position of the pyridine ring in 3-Chloro-5-pyrrolidin-2-yl-pyridine is not merely a passive placeholder. Halogen atoms, like chlorine, can participate in specific non-covalent interactions, such as halogen bonding, which can significantly influence molecular recognition and biological activity. nih.gov The presence of a chloro group can also impact the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets. mdpi.com

In the context of drug design, the introduction of a chlorine atom can enhance metabolic stability and improve pharmacokinetic properties. nih.gov While specific studies focusing solely on the chloro substituent in 3-Chloro-5-pyrrolidin-2-yl-pyridine are limited, the broader field of medicinal chemistry provides numerous examples where a chloro group is crucial for activity. For instance, in a series of 2-azetidinones, the presence of a chloro group was part of the core structure that exhibited antibacterial activity. mdpi.com

Furthermore, the substitution of a hydrogen atom with a halogen can lead to increased antiproliferative activity in some pyridine derivatives, although in other cases, it can lead to a decrease in activity, highlighting the complex and context-dependent role of halogen substituents. mdpi.com

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. mdpi.com For flexible molecules like 3-Chloro-5-pyrrolidin-2-yl-pyridine and its analogues, which possess rotatable bonds, multiple conformations can exist in equilibrium. Only a specific conformation, often referred to as the "bioactive conformation," is responsible for binding to the target receptor and eliciting a biological response.

Conformational analysis, using both experimental techniques like NMR spectroscopy and computational methods such as molecular modeling, is essential to understand the relationship between a molecule's shape and its biological profile. mdpi.comnih.gov Studies on related nicotinic ligands have shown that differences in conformational profiles and electronic properties can provide insights into their structure-activity relationships at nAChRs. nih.gov

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.combaranlab.org In the context of 3-Chloro-5-pyrrolidin-2-yl-pyridine analogues, bioisosteric replacements have been explored to fine-tune their biological activity.

For example, replacing the pyridine ring with other heterocyclic rings, such as thiophene (B33073) or pyrimidine, can lead to significant changes in activity and selectivity. nih.govnih.gov The rationale behind such replacements is that the new ring system may offer different hydrogen bonding patterns, steric profiles, or electronic distributions, leading to altered interactions with the receptor. nih.gov

A notable example of bioisosteric replacement is the substitution of a pyridine ring with a benzonitrile. 2-Substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines, as they can mimic the hydrogen-bond acceptor properties of the pyridine nitrogen. researchgate.net This strategy can be particularly useful for improving metabolic stability. researchgate.net

Bioisosteric replacements are not limited to the aromatic ring. Modifications to the linker between the pyridine and pyrrolidine rings, or even within the pyrrolidine ring itself, can also be considered. The goal is to identify replacements that maintain or improve the desired biological activity while potentially enhancing other properties like solubility or metabolic stability. nih.gov

Computational Chemistry and Molecular Modeling of 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure and the prediction of spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic behavior of 3-Chloro-5-pyrrolidin-2-yl-pyridine is governed by the distribution of its electrons, which can be described by molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical descriptor of molecular reactivity and stability. libretexts.orglibretexts.org

In substituted pyridine (B92270) derivatives, the locations of the HOMO and LUMO are heavily influenced by the nature and position of the substituents. researchgate.netwuxiapptec.com For 3-Chloro-5-pyrrolidin-2-yl-pyridine, the electron-withdrawing chlorine atom and the pyrrolidinyl group, which can act as an electron-donating group, create a complex electronic environment. DFT calculations can precisely map the electron density of these orbitals. Generally, the HOMO is localized on the more electron-rich portions of the molecule, often the pyridine and pyrrolidine (B122466) rings, while the LUMO is typically distributed over the electron-deficient areas. researchgate.net

These calculations also yield various reactivity descriptors that quantify the molecule's chemical behavior. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. libretexts.org

Table 1: Representative Electronic Properties of a Substituted Pyrrolidinyl-Pyridine Derivative Calculated via DFT

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Spectroscopic Property Prediction and Validation for Research Applications

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. sci-hub.senih.gov For 3-Chloro-5-pyrrolidin-2-yl-pyridine, calculations can predict the characteristic stretching frequencies for C-H, C-N, C-C, and C-Cl bonds.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). nih.gov This allows for the assignment of electronic transitions between molecular orbitals. The calculated spectra can be validated against experimentally measured spectra, providing a powerful synergy between theoretical and experimental research. rsc.orgnih.gov This validation is crucial for confirming the synthesized structure and understanding its electronic transitions.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand like 3-Chloro-5-pyrrolidin-2-yl-pyridine in a simulated biological environment, such as in complex with a protein target. researchgate.netmdpi.com These simulations, which can span from nanoseconds to microseconds, track the movements of every atom in the system over time, offering insights that are inaccessible through static models. sci-hub.semdpi.com

Binding Site Dynamics and Water Networks

When a ligand binds to a protein, the binding site is not static. MD simulations can reveal the flexibility of the binding pocket and how it accommodates the ligand. mdpi.com Analysis of the simulation trajectory can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with 3-Chloro-5-pyrrolidin-2-yl-pyridine. mdpi.com

Furthermore, water molecules within the binding site often play a crucial role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the study of these water networks. mdpi.com Observing the displacement or stabilization of specific water molecules upon ligand binding can provide critical information for understanding binding affinity and for designing more potent inhibitors.

Conformational Landscapes in Biological Environments

3-Chloro-5-pyrrolidin-2-yl-pyridine possesses conformational flexibility, particularly in the pyrrolidine ring and the bond connecting it to the pyridine ring. MD simulations can explore the conformational landscape of the molecule when it is free in solution versus when it is bound to a target. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand over the simulation time, its stability in the binding pocket can be assessed. mdpi.com The root-mean-square fluctuation (RMSF) of individual atoms or groups reveals which parts of the molecule are more flexible. mdpi.com Understanding the preferred conformations in a biological context is vital for structure-based drug design.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is central to virtual screening, where large libraries of compounds are computationally screened against a target to identify potential hits. researchgate.netresearchgate.net

For 3-Chloro-5-pyrrolidin-2-yl-pyridine and its analogs, docking studies can predict their binding mode and estimate their binding affinity (often expressed as a docking score or binding energy) to a specific protein target. mdpi.comnih.govresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds between the pyridine nitrogen or pyrrolidine NH group and polar residues in the active site, or hydrophobic interactions involving the chloro-substituted pyridine ring. nih.gov

Virtual screening of libraries containing the 3-chloro-5-pyrrolidinyl-pyridine scaffold can rapidly identify derivatives with potentially improved affinity or selectivity for a given target. researchgate.netresearchgate.net The results of these in silico screens can prioritize compounds for synthesis and experimental testing, significantly accelerating the early stages of drug discovery. tandfonline.com

Table 2: Representative Molecular Docking Results for 3-Chloro-5-pyrrolidin-2-yl-pyridine against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 3-Chloro-5-pyrrolidin-2-yl-pyridine | -8.5 | MET120 | Hydrogen Bond (Hinge) |

| LYS55 | Hydrogen Bond (Catalytic) | ||

| LEU48 | Hydrophobic | ||

| VAL102 | Hydrophobic | ||

| Analog A (N-methyl pyrrolidine) | -8.9 | MET120 | Hydrogen Bond (Hinge) |

| LYS55 | Hydrogen Bond (Catalytic) | ||

| PHE168 | Pi-Pi Stacking | ||

| Analog B (pyrrolidin-3-yl) | -7.9 | MET120 | Hydrogen Bond (Hinge) |

| ASP167 | Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific interactions and scores are dependent on the protein target.

Elucidation of Binding Modes with Identified Protein Targets

Computational docking studies have been instrumental in elucidating the binding modes of 3-Chloro-5-pyrrolidin-2-yl-pyridine and its analogs with their primary identified protein targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are crucial for various neurological functions, and understanding ligand interactions at a molecular level is key for designing subtype-specific drugs. nih.govmdpi.com

Homology modeling is a common starting point, where the three-dimensional structure of a human nAChR subtype is constructed based on the known crystal structure of a related protein, such as the mouse nAChR α1 subunit. nih.gov This provides a structural framework for subsequent docking simulations. nih.gov In these simulations, the ligand, 3-Chloro-5-pyrrolidin-2-yl-pyridine, is placed into the ligand-binding pocket of the receptor model. The process involves orienting the ligand within the binding site and evaluating the interaction energies to predict the most favorable binding pose. nih.gov

Key interactions typically observed for pyridine-based nAChR ligands involve hydrogen bonds, hydrophobic interactions, and cation-π interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The protonated nitrogen of the pyrrolidine ring is also capable of forming a critical cation-π interaction with an aromatic residue, a hallmark of nAChR ligand binding. The chlorine substituent on the pyridine ring can further influence binding affinity and selectivity through specific interactions with the receptor.

The insights gained from these computational models help to explain the structure-activity relationships observed experimentally and guide the rational design of new analogs with improved potency and selectivity for specific nAChR subtypes. nih.govmdpi.com

| Computational Technique | Application to 3-Chloro-5-pyrrolidin-2-yl-pyridine | Key Insights |

| Homology Modeling | Construction of 3D models of human nAChR subtypes (e.g., α4β2, α7) based on templates like the mouse α1 nAChR ECD structure. nih.gov | Provides a structural basis for docking studies and understanding subtype differences. nih.gov |

| Molecular Docking | Prediction of the binding pose and interactions of the compound within the nAChR ligand-binding pocket. nih.gov | Elucidation of key interactions such as hydrogen bonds, hydrophobic interactions, and cation-π interactions that govern binding affinity. nih.gov |

Identification of Novel Target Receptors

While the primary targets of 3-Chloro-5-pyrrolidin-2-yl-pyridine are nAChRs, computational approaches can be employed to identify potential off-target interactions and discover novel target receptors. This process, often termed target fishing or reverse docking, involves screening the compound against a large library of protein structures.

One such potential, though not yet confirmed, target class for pyridine-containing scaffolds is the metabotropic glutamate (B1630785) receptors (mGluRs). For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine has been identified as a potent and selective antagonist for the mGlu5 receptor. nih.gov Given the structural similarities, it is plausible that 3-Chloro-5-pyrrolidin-2-yl-pyridine could exhibit some affinity for mGluRs or other G-protein coupled receptors.

Another potential target family for pyridine derivatives is the nuclear receptors. For example, derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered as agonists of the constitutive androstane (B1237026) receptor (CAR), which plays a significant role in hepatic functions. nih.gov Computational screening could reveal if 3-Chloro-5-pyrrolidin-2-yl-pyridine interacts with CAR or other nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov

The identification of novel targets is crucial for understanding the full pharmacological profile of a compound, including potential side effects and opportunities for drug repositioning.

| Potential Novel Target Class | Rationale/Supporting Evidence | Computational Approach |

| Metabotropic Glutamate Receptors (mGluRs) | Structural similarity to known mGluR modulators like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine. nih.gov | Reverse docking against a panel of mGluR subtypes. |

| Nuclear Receptors (e.g., CAR, PXR) | Imidazo[1,2-a]pyridine derivatives show activity at the constitutive androstane receptor (CAR). nih.gov | Virtual screening against a library of nuclear receptor structures. |

| Other Kinases or Enzymes | The pyridine scaffold is a common motif in kinase inhibitors. | Pharmacophore-based screening and molecular docking against a kinase library. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for understanding how the chemical structure of a compound relates to its biological activity. For a series of analogs of 3-Chloro-5-pyrrolidin-2-yl-pyridine, a QSAR model could be developed to predict their binding affinity for a specific nAChR subtype. This involves calculating a set of molecular descriptors for each analog, which quantify various physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

A statistical model is then built to correlate these descriptors with the experimentally determined biological activity. Such a model can help to identify the key structural features that enhance or diminish activity. For instance, a QSAR study on pyridine derivatives with antiproliferative activity revealed that the presence and position of certain substituents like -OH and -NH2 groups enhanced activity, while halogen atoms or bulky groups decreased it. nih.govnih.gov

Pharmacophore modeling is a complementary approach that identifies the three-dimensional arrangement of essential chemical features required for biological activity. A pharmacophore model for nAChR ligands based on the 3-Chloro-5-pyrrolidin-2-yl-pyridine scaffold would likely include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic group (the pyrrolidine ring), a positive ionizable feature (the protonated pyrrolidine nitrogen), and an aromatic ring. This model can then be used as a 3D query to screen virtual compound libraries to identify new potential ligands.

| Modeling Technique | Description | Application to 3-Chloro-5-pyrrolidin-2-yl-pyridine Derivatives |

| QSAR | Develops a mathematical relationship between the chemical structure and biological activity of a series of compounds. | Predict the binding affinity of new analogs for nAChRs and identify key molecular descriptors influencing activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Create a 3D model of the key features for nAChR binding, which can be used for virtual screening to find novel ligands. |

De Novo Ligand Design Utilizing the 3-Chloro-5-pyrrolidin-2-yl-pyridine Scaffold

De novo ligand design is a computational strategy for creating novel molecules from scratch that are predicted to bind to a specific target. biorxiv.orgnih.govrsc.org The 3-Chloro-5-pyrrolidin-2-yl-pyridine scaffold serves as an excellent starting point for this process. The core structure already possesses favorable interactions with nAChRs, and de novo design algorithms can be used to "grow" new functional groups from this scaffold to optimize binding affinity and selectivity.

These algorithms work by placing molecular fragments or individual atoms into the unoccupied space of the target's binding pocket and connecting them to the starting scaffold. The newly generated molecules are then scored based on their predicted binding energy, drug-likeness, and synthetic accessibility. biorxiv.org This iterative process can lead to the discovery of highly potent and novel chemical entities that retain the core binding elements of the original scaffold while exploring new chemical space.

Advanced Analytical Methodologies for Research on 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are indispensable for the separation and analysis of 3-Chloro-5-pyrrolidin-2-yl-pyridine from synthesis reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment in Research Batches

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of newly synthesized batches of 3-Chloro-5-pyrrolidin-2-yl-pyridine and related derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyridine (B92270) derivatives. researchgate.net The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. researchgate.net

For purity assessment, a typical RP-HPLC method would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the elution of all components in the sample, from polar impurities to the less polar parent compound.

UV detection is commonly used, with the wavelength set to a value where 3-Chloro-5-pyrrolidin-2-yl-pyridine exhibits maximum absorbance, ensuring high sensitivity. The purity of a research batch is determined by calculating the peak area of the main compound relative to the total area of all observed peaks. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, linearity, and robustness of the analytical procedure. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of a Pyridine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of trace amounts of 3-Chloro-5-pyrrolidin-2-yl-pyridine and its potential by-products in complex matrices. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

For GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the carrier gas (e.g., helium). The choice of the GC column is critical and often involves a non-polar or medium-polarity stationary phase.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification. For trace analysis, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of 3-Chloro-5-pyrrolidin-2-yl-pyridine, thereby increasing sensitivity and reducing background noise.

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic techniques are vital for probing the molecular structure of 3-Chloro-5-pyrrolidin-2-yl-pyridine and its interactions with biological macromolecules at an atomic level.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the interactions between 3-Chloro-5-pyrrolidin-2-yl-pyridine and its protein targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net Techniques like chemical shift perturbation (CSP) mapping and saturation transfer difference (STD) NMR can provide detailed information about the binding site and the specific atoms involved in the interaction. researchgate.net